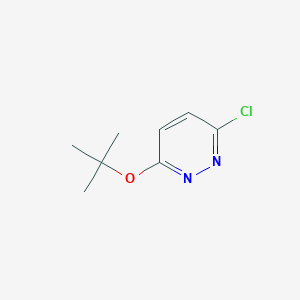![molecular formula C18H39NO B091584 2-[Bis(2-ethylhexyl)amino]ethanol CAS No. 101-07-5](/img/structure/B91584.png)
2-[Bis(2-ethylhexyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-ethylhexyl)amino]ethanol, also known as DEEA, is a versatile organic compound that has been widely used in various fields, including chemical synthesis, polymer production, and pharmaceuticals. DEEA is a clear, colorless liquid with a slightly ammoniacal odor and is soluble in water and most organic solvents. In
Mechanism Of Action
2-[Bis(2-ethylhexyl)amino]ethanol is a weak base and can act as a pH-adjusting agent by neutralizing acidic solutions. 2-[Bis(2-ethylhexyl)amino]ethanol can also act as a surfactant by reducing the surface tension of aqueous solutions. In addition, 2-[Bis(2-ethylhexyl)amino]ethanol can form stable coordination bonds with metal ions, making it an effective complexing agent.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-[Bis(2-ethylhexyl)amino]ethanol. However, studies have shown that 2-[Bis(2-ethylhexyl)amino]ethanol is not toxic to aquatic organisms and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
2-[Bis(2-ethylhexyl)amino]ethanol has several advantages for lab experiments, including its high solubility in water and most organic solvents, low toxicity, and ability to form stable coordination bonds with metal ions. However, 2-[Bis(2-ethylhexyl)amino]ethanol can be difficult to handle due to its strong odor and corrosive nature.
Future Directions
There are several future directions for the use of 2-[Bis(2-ethylhexyl)amino]ethanol in scientific research. One potential application is in the synthesis of new MOFs with tunable properties for use in gas separation, catalysis, and sensing. Another potential application is in the development of new drug delivery systems, as 2-[Bis(2-ethylhexyl)amino]ethanol has been found to be an effective complexing agent for certain drugs. Additionally, further studies are needed to investigate the potential biochemical and physiological effects of 2-[Bis(2-ethylhexyl)amino]ethanol.
Synthesis Methods
2-[Bis(2-ethylhexyl)amino]ethanol can be synthesized by reacting di(2-ethylhexyl)amine with ethylene oxide in the presence of a catalyst. The reaction yields 2-[Bis(2-ethylhexyl)amino]ethanol and di(2-ethylhexyl)amine oxide as a byproduct. The purity of 2-[Bis(2-ethylhexyl)amino]ethanol can be increased by distillation and recrystallization.
Scientific Research Applications
2-[Bis(2-ethylhexyl)amino]ethanol has been extensively used in scientific research as a pH-adjusting agent, surfactant, and complexing agent. In particular, 2-[Bis(2-ethylhexyl)amino]ethanol has been used in the synthesis of metal-organic frameworks (MOFs), which are porous materials with high surface area and tunable properties. 2-[Bis(2-ethylhexyl)amino]ethanol has been found to be an effective ligand for MOF synthesis due to its ability to form stable coordination bonds with metal ions.
properties
CAS RN |
101-07-5 |
|---|---|
Product Name |
2-[Bis(2-ethylhexyl)amino]ethanol |
Molecular Formula |
C18H39NO |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2-[bis(2-ethylhexyl)amino]ethanol |
InChI |
InChI=1S/C18H39NO/c1-5-9-11-17(7-3)15-19(13-14-20)16-18(8-4)12-10-6-2/h17-18,20H,5-16H2,1-4H3 |
InChI Key |
FMFWSIARXFCACS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(CCO)CC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)CN(CCO)CC(CC)CCCC |
Other CAS RN |
101-07-5 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





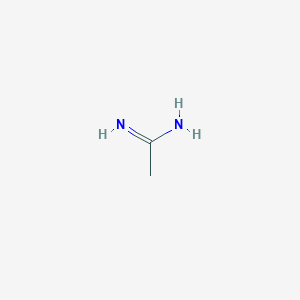
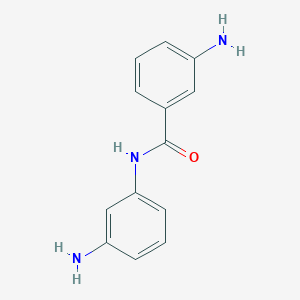
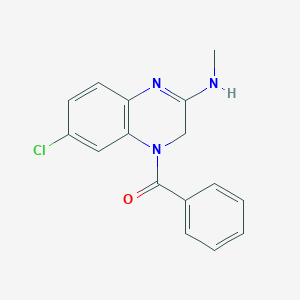
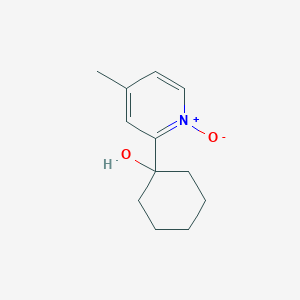
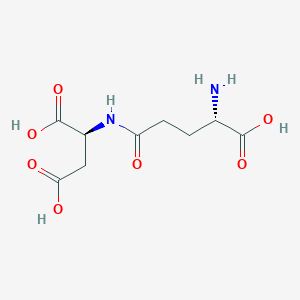
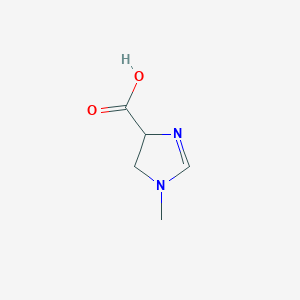

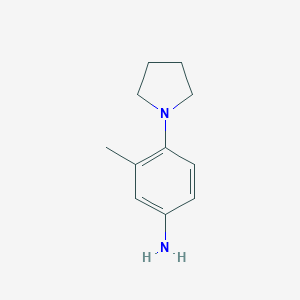
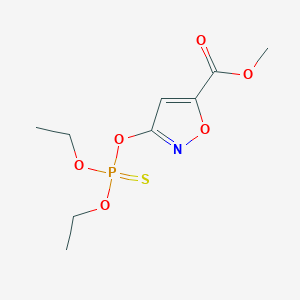

![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
